7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group and a 2,5-dimethylbenzyl group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS/c1-13-6-7-14(2)16(8-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-4-3-5-17(22)9-15/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXTJBAXWIDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: The 3-chlorophenyl group and the 2,5-dimethylbenzyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
7-(3-chlorophenyl)-3-benzylthieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.
7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a single methyl substitution on the benzyl group.
7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a different position of the methyl substitution on the benzyl group.
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both 2,5-dimethyl groups on the benzyl moiety may enhance its lipophilicity, stability, and interaction with biological targets compared to similar compounds with different substitution patterns.
Biological Activity
7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 493.0 g/mol
- CAS Number : 847403-55-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer effects. The compound exhibits promising cytotoxicity against various cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of reactive oxygen species (ROS). Increased ROS levels lead to oxidative stress, which can trigger cell death pathways.
Case Studies
-
Study on Human Melanoma Cells :
- Objective : Investigate cytotoxic effects on melanoma.
- Methods : MTT assay and flow cytometry were used to evaluate cell viability and cell cycle progression.
- Results : The compound showed a selective cytotoxic effect on melanoma cells compared to normal cells, with significant induction of S-phase cell cycle arrest and reduced melanin content.
- : This study suggests that the compound could serve as a novel candidate for melanoma therapy due to its selective action against cancer cells .
- Comparison with Standard Chemotherapeutics :
Data Tables
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MCF-7 | 95% | ROS-mediated apoptosis |
| A549 | 77% | Cell cycle arrest at S-phase |
| HeLa | 60% | Induction of oxidative stress |
Pharmacological Profile
The pharmacological profile indicates that the compound may also possess anti-inflammatory and antimicrobial properties, which are common among thieno[3,2-d]pyrimidine derivatives. These activities further enhance its therapeutic potential beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
